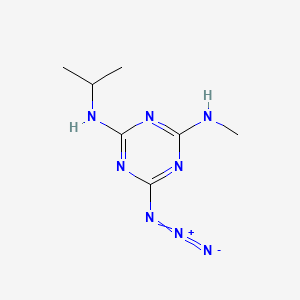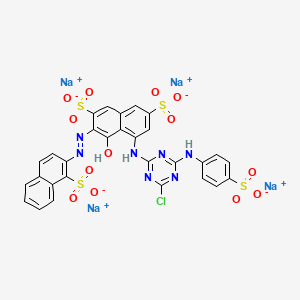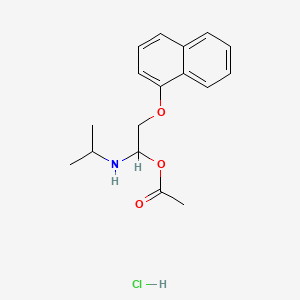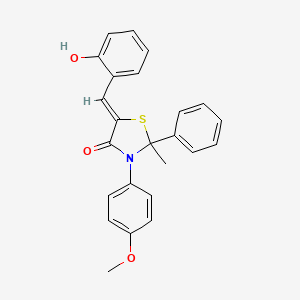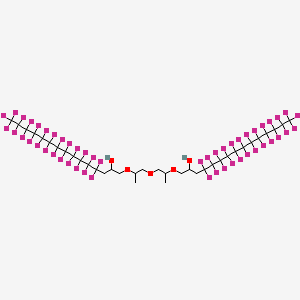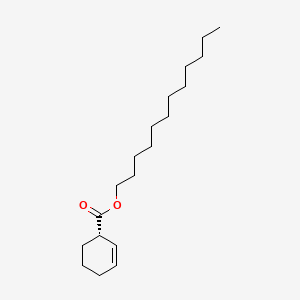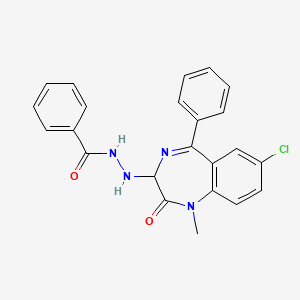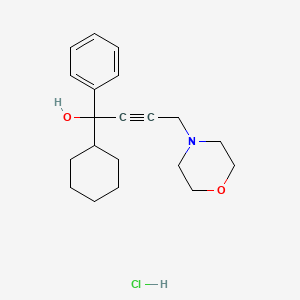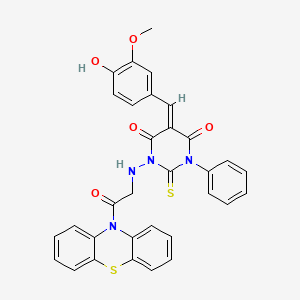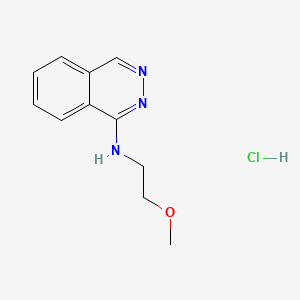
2,2'-((alpha-Methylbenzylidene)dithio)bis(ethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine): is an organic compound with the molecular formula C12H20N2S2 It is characterized by the presence of a dithioether linkage and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) typically involves the reaction of alpha-methylbenzylidene chloride with 2-mercaptoethylamine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride group is replaced by the thiol group, forming the dithioether linkage.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using solvent-free conditions or microwave-assisted synthesis to enhance the reaction rate and yield. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the cleavage of the dithioether linkage, forming thiols.
Substitution: The ethylamine groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophiles such as or can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Bioconjugation: The compound can be used to link biomolecules, such as proteins or nucleic acids, through its reactive amine groups.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) involves its ability to form covalent bonds with various substrates through its reactive amine and thiol groups. This allows it to participate in a wide range of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparison with Similar Compounds
- 2,2’-dithio-bis(ethylamine)
- 2,2’-dithio-bis(benzothiazole)
- 2,2’-dithio-bis(benzamide)
Comparison:
- 2,2’-dithio-bis(ethylamine): Similar in structure but lacks the alpha-methylbenzylidene group, which may affect its reactivity and applications.
- 2,2’-dithio-bis(benzothiazole): Contains a benzothiazole ring, which imparts different electronic properties and reactivity.
- 2,2’-dithio-bis(benzamide): Contains an amide group, which can influence its hydrogen bonding and solubility properties.
The uniqueness of 2,2’-((alpha-Methylbenzylidene)dithio)bis(ethylamine) lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
CAS No. |
91486-02-1 |
|---|---|
Molecular Formula |
C12H20N2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-[1-(2-aminoethylsulfanyl)-1-phenylethyl]sulfanylethanamine |
InChI |
InChI=1S/C12H20N2S2/c1-12(15-9-7-13,16-10-8-14)11-5-3-2-4-6-11/h2-6H,7-10,13-14H2,1H3 |
InChI Key |
PHVWHVWGHGRGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(SCCN)SCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
